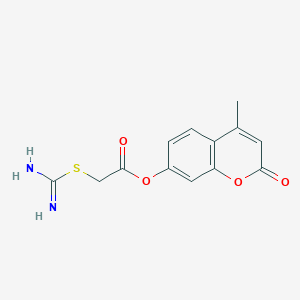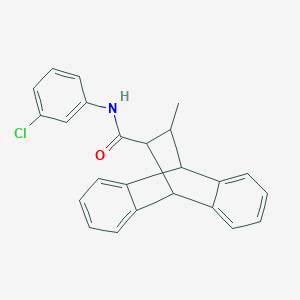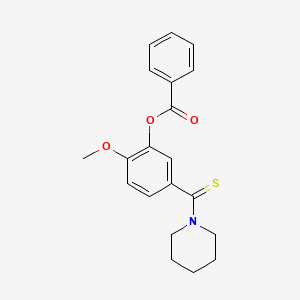
5-(4-fluorophenyl)-3-hydroxy-1-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, fluorophenyl, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride, followed by chlorination and subsequent reactions to introduce the nitrophenyl and hydroxy groups . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as POCl3 for chlorination .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 (Tin(II) chloride) in acidic conditions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (Aluminum chloride) or FeCl3 (Iron(III) chloride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-5-(4-CHLOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-5-(4-METHOXYPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
4-BENZOYL-5-(4-FLUOROPHENYL)-3-HYDROXY-1-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C23H15FN2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15FN2O5/c24-16-11-9-14(10-12-16)20-19(21(27)15-5-2-1-3-6-15)22(28)23(29)25(20)17-7-4-8-18(13-17)26(30)31/h1-13,20,27H/b21-19+ |
InChI Key |
NSONWCZBYCHXTH-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11520476.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B11520479.png)
![6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11520486.png)
![ethyl 4-(4-tert-butylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11520496.png)
![Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate](/img/structure/B11520503.png)
![(5-bromo-1-benzofuran-2-yl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11520508.png)
![1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B11520511.png)
![2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11520513.png)

![5-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11520526.png)

![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11520533.png)
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520539.png)
